Glucose Sensor Performance: 3-Nitro-Derived Monoboronic Acid Probe Exhibits Anomalous Glucose Selectivity Over Fructose and Galactose
A monoboronic acid fluorescent sensor synthesized from 3-nitronaphthalic anhydride and 3-aminophenylboronic acid exhibits dual-emission behavior suitable for ratiometric glucose sensing. Crucially, the sensor demonstrates higher sensitivity for glucose relative to fructose and galactose—a reverse order compared to most known monoboronic acid sensors, which typically respond more strongly to fructose [1]. This anomalous selectivity profile is directly attributable to the 3-nitro substitution pattern on the naphthalic anhydride core, as the unsubstituted parent 1,8-naphthalic anhydride lacks the electron-withdrawing nitro group necessary to generate this specific push-pull fluorophore architecture [1].
| Evidence Dimension | Fluorescence sensitivity selectivity order (saccharide) |
|---|---|
| Target Compound Data | 3-Nitro-derived sensor: glucose > fructose > galactose |
| Comparator Or Baseline | Typical monoboronic acid sensors: fructose > glucose > galactose |
| Quantified Difference | Reversal of selectivity order (glucose preferred over fructose) |
| Conditions | Ratiometric fluorescence sensing; aqueous buffer; sensor concentration 1 × 10^-5 M |
Why This Matters
This reversed selectivity profile enables glucose-specific sensing in biological fluids where fructose and galactose are common interferents, a distinct performance advantage not achievable with unsubstituted naphthalic anhydride-derived sensors.
- [1] Karnati, R.; et al. Monoboronic Acid Sensor That Displays Anomalous Fluorescence Sensitivity to Glucose. Organic Letters, 2002, 4(9), 1503-1505. View Source
